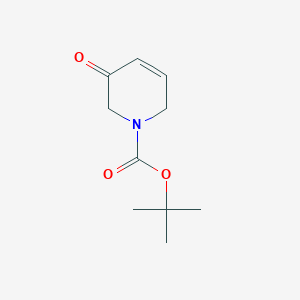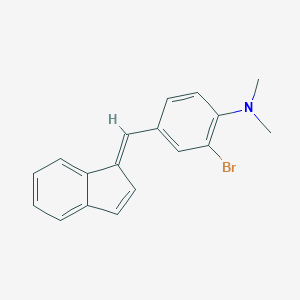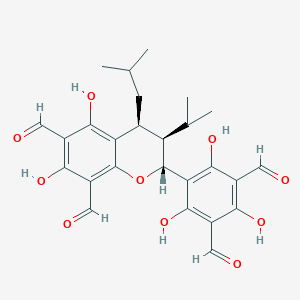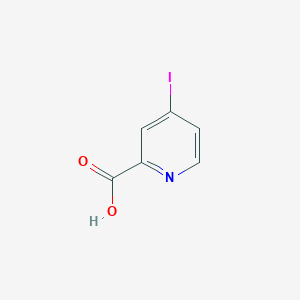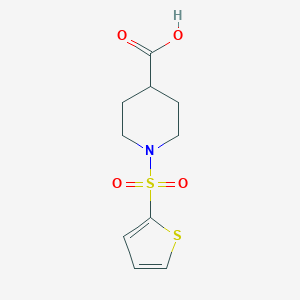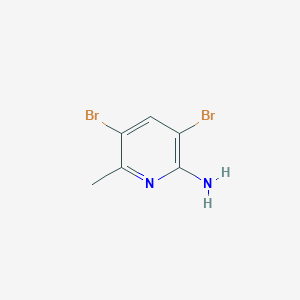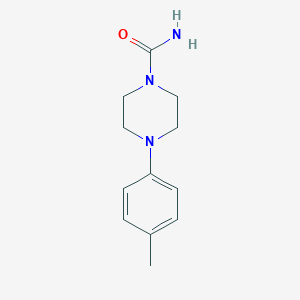
2-Bromo-4-nitrophenol
Overview
Description
2-Bromo-4-nitrophenol is an organic compound with the molecular formula C₆H₄BrNO₃. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by bromine and nitro groups, respectively. This compound is known for its applications in various fields, including pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
Similar compounds such as chlorinated nitrophenols have been reported to interact with various enzymes in microbial organisms .
Mode of Action
It’s known that nitrophenols and their derivatives often act by uncoupling oxidative phosphorylation in biochemical processes .
Biochemical Pathways
This pathway is significantly different from the (chloro)hydroquinone pathways reported in other Gram-negative 2-chloro-4-nitrophenol-utilizers .
Pharmacokinetics
The molecular weight of 218005 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Nitrophenols and their derivatives are generally known to disrupt cellular processes by uncoupling oxidative phosphorylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-nitrophenol. For instance, the compound should be handled in a well-ventilated place to prevent the formation of dust and aerosols . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monooxygenases and dioxygenases. For instance, a two-component monooxygenase system, consisting of BnpAB, catalyzes the monooxygenation of this compound to bromohydroquinone and 1,2,4-benzenetriol, with the concomitant release of nitrite . These interactions highlight the compound’s role in oxidative biochemical pathways.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to influence oxidative stress responses in cells. The compound’s interaction with cellular enzymes can lead to the production of reactive oxygen species (ROS), which in turn can affect cell signaling and gene expression . Additionally, this compound’s impact on cellular metabolism is evident from its role in the degradation pathways of certain bacteria, where it serves as a substrate for enzymatic reactions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and proteins. The compound binds to the active sites of monooxygenases and dioxygenases, facilitating the transfer of electrons and the incorporation of oxygen atoms into the substrate. This process results in the formation of bromohydroquinone and 1,2,4-benzenetriol, along with the release of nitrite . These reactions are crucial for the compound’s role in oxidative degradation pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of oxidative stress and enzyme activity . These temporal effects are important for understanding the compound’s behavior in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research.
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those related to its degradation. The compound is metabolized by bacteria through an oxidative pathway, where it is converted to bromohydroquinone and 1,2,4-benzenetriol by the action of monooxygenases and dioxygenases
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s relatively low molecular weight and moderate hydrophobicity allow it to diffuse across cell membranes and accumulate in various cellular compartments
Subcellular Localization
This compound’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific organelles, such as mitochondria and lysosomes, where it can exert its biochemical effects . The presence of targeting signals or post-translational modifications may also play a role in directing the compound to particular subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-nitrophenol can be synthesized through a multi-step process involving bromination and nitration of phenol. One common method involves the following steps:
Bromination: Phenol is treated with bromine in the presence of a solvent like chloroform to introduce the bromine atom at the ortho position.
Nitration: The brominated phenol is then subjected to nitration using a mixture of sulfuric acid and nitric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can be substituted by other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products depend on the substituent introduced.
Reduction: 2-Bromo-4-aminophenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Bromo-4-nitrophenol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitrophenol
- 4-Bromo-2-nitrophenol
- 2,4-Dichlorophenol
- 4-Nitrophenol
Uniqueness
2-Bromo-4-nitrophenol is unique due to the presence of both bromine and nitro groups on the phenol ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The bromine atom enhances the compound’s ability to participate in halogen bonding, while the nitro group provides sites for reduction and further chemical modifications .
Properties
IUPAC Name |
2-bromo-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-5-3-4(8(10)11)1-2-6(5)9/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIPFSYBGTWYCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10207164 | |
| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5847-59-6 | |
| Record name | 2-Bromo-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2-bromo-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5847-59-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=212120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 2-bromo-4-nitro- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10207164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK249GKL9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for producing 2-Bromo-4-nitrophenol?
A1: A recent study [] details an efficient synthesis of this compound starting from 2-methoxy-5-nitroaniline. The process involves diazotization, a Sandmeyer reaction to yield 2-Bromo-4-nitroanisole, followed by nucleophilic substitution with sodium hydroxide and subsequent acidification. This method boasts a 55.8% yield and is considered commercially viable. [1: https://www.semanticscholar.org/paper/5f0250298806c87c17ac83943c8833ed72a9f5de]
Q2: How does the molecular structure of 2-Bromo-4-nitroanisole influence its reactivity?
A2: Computational chemistry, specifically Gaussian 03 calculations [], reveals that the carbon atom attached to the methoxy group in 2-Bromo-4-nitroanisole possesses the highest net electric charge. This finding accurately predicts the site of nucleophilic substitution during the synthesis of this compound, highlighting the importance of electronic structure in chemical reactivity. [1: https://www.semanticscholar.org/paper/5f0250298806c87c17ac83943c8833ed72a9f5de]
Q3: Are there any reported crystal structures involving this compound?
A3: Yes, a recent publication [] describes the crystal structure of 6,6′-((1E,1′E)-hydrazine-1,2-diylidenebis(methaneylylidene)) bis(this compound) in complex with dimethylsulfoxide. This structure provides valuable insights into the molecular interactions and packing arrangements of this compound derivatives. [2: https://www.semanticscholar.org/paper/6522faa934e23cdd723dc88c4e886c98cb9ff849]
Q4: What role does this compound play in chemical reactions?
A4: Research suggests that this compound is a key component in the oscillatory bromate-4-nitrophenol reaction system []. This system exhibits complex temporal oscillations and wave propagation patterns, making it a valuable model for studying nonlinear chemical dynamics. [3: https://www.semanticscholar.org/paper/67e9c77ece40922cc4f67ca27b39f8d3a274b991]
Q5: Is this compound used as a building block for synthesizing other compounds?
A5: Yes, this compound serves as a starting material in the synthesis of complex molecules like 2-(n-butyl)-3-(4-hydroxybenzoyl)-5-nitrobenzofuran []. This highlights its versatility as a synthetic precursor in organic chemistry. [4: https://www.semanticscholar.org/paper/269f9999425e8192f8b6f01dbbf49bc91ea7fa1b]
Q6: Has this compound been used in studying heterocyclic chemistry?
A6: Indeed, research from as early as 1954 [] explores the use of this compound and 2,6-Dibromo-4-nitrophenol in the Skraup reaction. This reaction is a classic method for synthesizing quinolines, highlighting the historical significance of this compound in heterocyclic chemistry. [5: https://www.semanticscholar.org/paper/931c3815f27276bcb30a656c586cc58bd3e47e7a]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
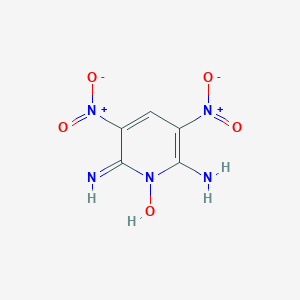
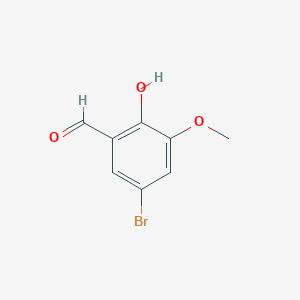
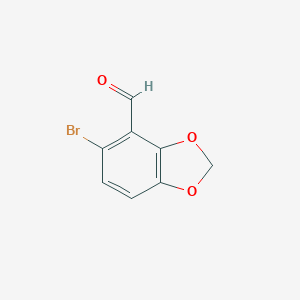
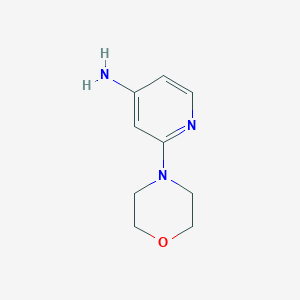
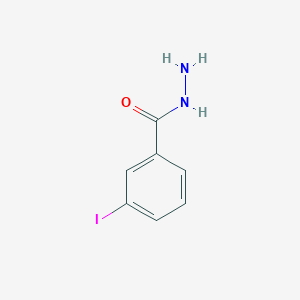
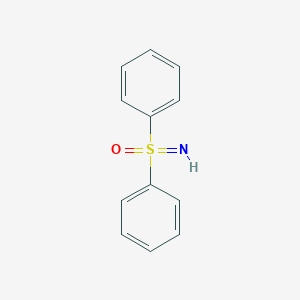
![4-[(4-Cyanophenyl)selanyl]benzonitrile](/img/structure/B183015.png)
